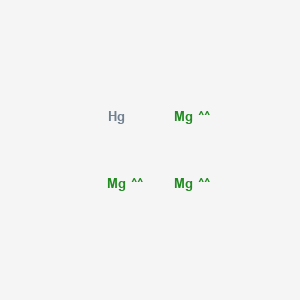
Magnesium--mercury (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–mercury (3/1) is a compound formed by the combination of magnesium and mercury in a 3:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium–mercury (3/1) can be synthesized through the direct reaction of magnesium and mercury. The reaction typically involves heating magnesium and mercury together in a controlled environment to form the desired compound. The reaction conditions, such as temperature and pressure, need to be carefully controlled to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of magnesium–mercury (3/1) involves similar methods to those used in laboratory synthesis but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and consistency of the final product. Industrial methods may also involve additional purification steps to remove any impurities that may be present.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium–mercury (3/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can be reduced under certain conditions to yield elemental magnesium and mercury.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–mercury (3/1) include oxidizing agents such as oxygen and reducing agents like hydrogen. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving magnesium–mercury (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide and mercury oxide, while reduction reactions may produce elemental magnesium and mercury.
Aplicaciones Científicas De Investigación
Magnesium–mercury (3/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research is being conducted to explore the potential biological effects and applications of magnesium–mercury (3/1), including its use in studying cellular processes and interactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Magnesium–mercury (3/1) is used in various industrial processes, including the production of other compounds and materials.
Mecanismo De Acción
The mechanism of action of magnesium–mercury (3/1) involves its interaction with molecular targets and pathways within a given system. The compound can affect various biochemical processes, including enzyme activity and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium–mercury (3/1) include other magnesium-mercury alloys and compounds, such as magnesium–mercury (2/1) and magnesium–mercury (1/1). These compounds share some properties with magnesium–mercury (3/1) but differ in their specific ratios and resulting characteristics.
Uniqueness
Magnesium–mercury (3/1) is unique due to its specific molar ratio, which imparts distinct properties and potential applications. The compound’s unique characteristics make it suitable for specific research and industrial applications that may not be achievable with other magnesium-mercury compounds.
Propiedades
Número CAS |
12055-31-1 |
|---|---|
Fórmula molecular |
HgMg3 |
Peso molecular |
273.51 g/mol |
InChI |
InChI=1S/Hg.3Mg |
Clave InChI |
WMKFZTQOTZUZJB-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




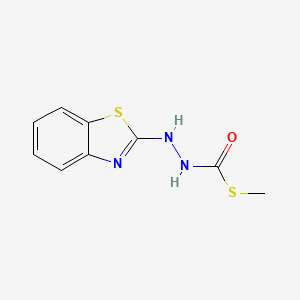

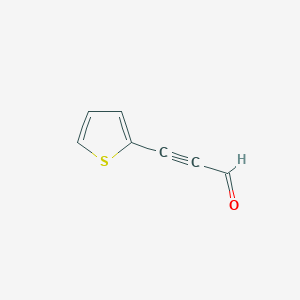

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
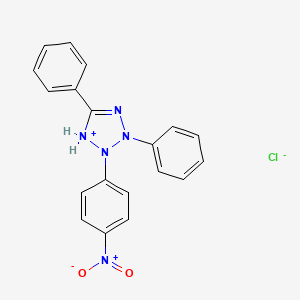
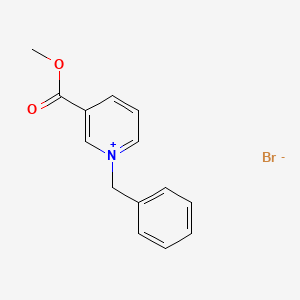

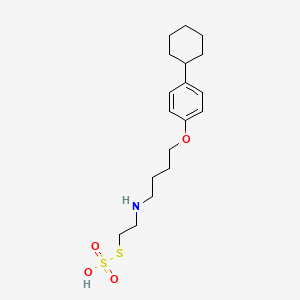

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)

